PcTx1 vs. Amiloride: Nanomolar Potency and Distinct Binding Site for Homomeric ASIC1a
Psalmotoxin 1 inhibits homomeric ASIC1a with sub-nanomolar potency, whereas the classical generic ASIC blocker amiloride exhibits an IC50 three to four orders of magnitude higher. Critically, PcTx1 binds to a distinct allosteric site in the extracellular acidic pocket, acting as a gating modifier, whereas amiloride acts as a low-affinity pore blocker [1]. This fundamental mechanistic difference explains why PcTx1 can selectively silence ASIC1a-mediated currents at concentrations that do not affect other ASIC subunits or off-target ion channels [2].
| Evidence Dimension | Inhibitory Potency (IC50) on Homomeric ASIC1a |
|---|---|
| Target Compound Data | 0.5 - 0.9 nM (Psalmotoxin 1) |
| Comparator Or Baseline | 13.5 µM (Amiloride) |
| Quantified Difference | PcTx1 is ~15,000-fold to 27,000-fold more potent than amiloride |
| Conditions | Whole-cell patch clamp electrophysiology on heterologously expressed rat/human ASIC1a channels (CHO cells / oocytes) |
Why This Matters
The nanomolar potency enables selective ASIC1a blockade at concentrations that spare other ASIC subtypes and off-target proteins, making PcTx1 essential for experiments requiring clean, interpretable ASIC1a-specific pharmacology.
- [1] Escoubas, P., De Weille, J. R., Lecoq, A., Diochot, S., Waldmann, R., Champigny, G., Moinier, D., Ménez, A., & Lazdunski, M. (2000). Isolation of a tarantula toxin specific for a class of proton-gated Na+ channels. *Journal of Biological Chemistry*, 275(33), 25116-25121. View Source
- [2] Korkmaz, E., & Unal, M. A. (2023). Automated Patch Clamp Screening of Amiloride and 5-N,N-Hexamethyleneamiloride Analogs Identifies 6-Iodoamiloride as a Potent Acid-Sensing Ion Channel Inhibitor. *Molecular Pharmacology*, 103(4), 200-210. View Source
